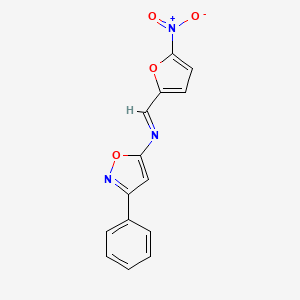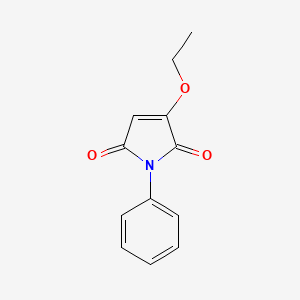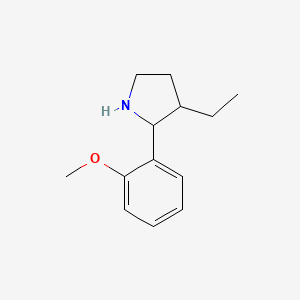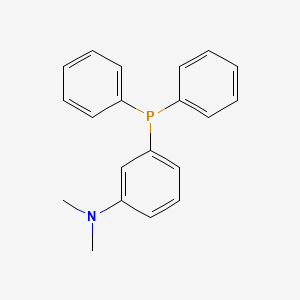
3-(diphenylphosphino)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diphenylphosphino)-N,N-dimethylaniline is an organophosphorus compound that features a phosphine group attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diphenylphosphino)-N,N-dimethylaniline typically involves the reaction of diphenylphosphine with N,N-dimethylaniline under controlled conditions. One common method is the nucleophilic substitution reaction where diphenylphosphine is reacted with a halogenated derivative of N,N-dimethylaniline in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylphosphino)-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
3-(Diphenylphosphino)-N,N-dimethylaniline has several applications in scientific research:
Medicine: Investigated for its potential use in drug development and as a component in therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 3-(diphenylphosphino)-N,N-dimethylaniline largely depends on its role as a ligand in coordination chemistry. The phosphine group can coordinate with metal centers, forming complexes that can catalyze various chemical reactions. These complexes can facilitate reactions by stabilizing transition states and lowering activation energies .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: Another phosphine ligand with similar coordination properties but different steric and electronic characteristics.
4,6-Bis(diphenylphosphino)-10,10-dimethylphenoxasilin: A compound with a similar diphenylphosphino group but a different backbone structure.
Bis(2-diphenylphosphino)-p-tolyl ether: Contains a diphenylphosphino group with an ether linkage, offering different reactivity and coordination behavior.
Uniqueness
3-(Diphenylphosphino)-N,N-dimethylaniline is unique due to its specific combination of a phosphine group with an aniline derivative, providing distinct electronic and steric properties that can be advantageous in certain catalytic and material science applications .
Properties
CAS No. |
5931-54-4 |
|---|---|
Molecular Formula |
C20H20NP |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-diphenylphosphanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C20H20NP/c1-21(2)17-10-9-15-20(16-17)22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16H,1-2H3 |
InChI Key |
PJQYZCXNTVLRMF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-2-(2'-(Dicyclohexylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12886170.png)
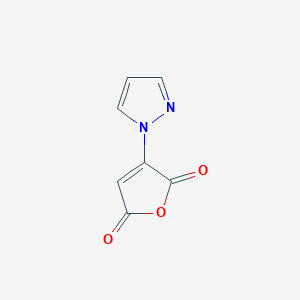
![1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B12886184.png)
![Di-tert-butyl(2',4',6'-tricyclohexyl-3-methoxy-6-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12886188.png)
![N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide](/img/structure/B12886190.png)
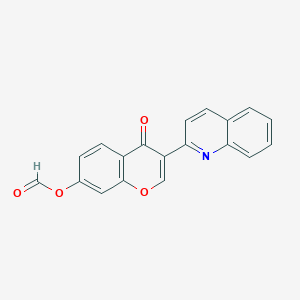
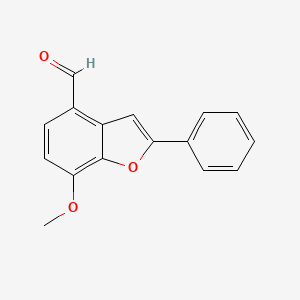
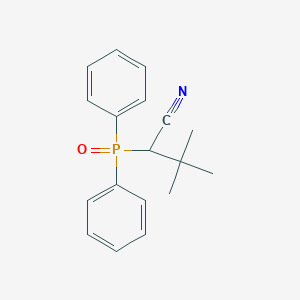
![4-(Difluoromethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B12886233.png)
![2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide](/img/structure/B12886235.png)
